molecular formula C10H11F2N B11731125 1-(2,6-Difluorophenyl)cyclobutanamine

1-(2,6-Difluorophenyl)cyclobutanamine

Cat. No.: B11731125
M. Wt: 183.20 g/mol
InChI Key: HDBXUXZFDZHWLW-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11F2N It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclobutylamines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Difluorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclobutanamine is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to neurotransmission or enzyme inhibition. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)cyclobutanamine: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

1-(2,6-Difluorophenyl)cyclobutanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-(2,6-difluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2

InChI Key

HDBXUXZFDZHWLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2F)F)N

Origin of Product

United States

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